![molecular formula C14H17NO2S B2389893 2-(Benzylthio)-1-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)ethanone CAS No. 2034558-01-3](/img/structure/B2389893.png)

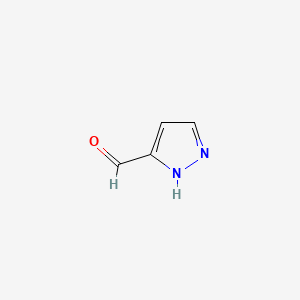

2-(Benzylthio)-1-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(Benzylthio)-1-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)ethanone is a chemical compound that has been studied for its potential use in scientific research. This compound has been found to have unique properties that make it useful in various applications. In

Aplicaciones Científicas De Investigación

Advanced Building Blocks for Drug Discovery

One significant application involves the use of structurally related bicyclic compounds as advanced building blocks for drug discovery. A study by Druzhenko et al. (2018) explored the intramolecular photochemical [2+2]-cyclization of acetophenone enamides to yield 2-azabicyclo[3.2.0]heptanes. This process facilitated the synthesis of conformationally restricted analogues of proline, such as 2,3-ethanoproline, underpinning their utility in developing novel pharmacological agents (Druzhenko et al., 2018).

Synthesis of Chiral Derivatives

Research by Portoghese and Turcotte (1971) on chiral 2-oxa-5-azabicyclo[2.2.1]heptane derivatives prepared from hydroxy-L-proline illustrates the compound's relevance in synthesizing chiral molecules. The study's findings on N-benzoyl derivatives and their nuclear magnetic resonance (NMR) investigation contribute to understanding the compound's stereochemistry and potential in creating enantioselective synthesis pathways (Portoghese & Turcotte, 1971).

Spirocyclic and Bicyclic Syntheses

Gurry et al. (2015) demonstrated the synthesis of spirocyclic oxetanes, including 2-oxa-6-azaspiro[3.3]heptane, which were transformed into novel cyclic compounds for oxidative cyclizations. This research underscores the versatility of related bicyclic structures in synthesizing spirocyclic compounds, offering a broad array of chemical transformations for drug design and development (Gurry et al., 2015).

Methodologies for Bicyclic Array Preparation

Francisco et al. (2003) provided insights into a methodology for preparing chiral 7-oxa-2-azabicyclo[2.2.1]heptane and 8-oxa-6-azabicyclo[3.2.1]octane ring systems. This method involved an intramolecular N-glycosidation process, illustrating the compound's potential in synthesizing protected N,O-uloses and selectively oxidizing specific carbohydrate skeleton carbons (Francisco et al., 2003).

Propiedades

IUPAC Name |

2-benzylsulfanyl-1-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO2S/c16-14(15-7-13-6-12(15)8-17-13)10-18-9-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTTHGQMCCSDPQT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CN(C1CO2)C(=O)CSCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Benzylthio)-1-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)ethanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((3-ethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-phenethylacetamide](/img/structure/B2389810.png)

![3-(3,4-Dimethoxyphenyl)-5-[1-(3-fluoro-4-methoxybenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2389812.png)

![(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)methanone](/img/structure/B2389813.png)

![tert-butyl N-[4-methyl-2-(propan-2-yl)-1,3-thiazol-5-yl]carbamate](/img/structure/B2389815.png)

![10-Azadispiro[2.1.35.23]decan-9-one](/img/structure/B2389816.png)

![2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide](/img/structure/B2389818.png)

![N-([2,2'-bifuran]-5-ylmethyl)thiophene-2-carboxamide](/img/structure/B2389825.png)

![(5-chlorothiophen-2-yl)(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone](/img/structure/B2389828.png)

![5-phenyl-4-{[(3-pyridinylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2389831.png)